
1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane is a deuterated organic compound with the molecular formula C₃H₂BrD₇. This compound is a derivative of propane where seven hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. The presence of deuterium atoms makes this compound particularly useful in various scientific research applications, especially in the field of nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane can be synthesized through the bromination of 1,1,2,2,3,3,3-heptadeuteriopropane. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure efficient utilization of bromine and deuterated propane.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH⁻), cyanide (CN⁻), or thiolate (RS⁻).
Elimination (E2): In the presence of a strong base, this compound can undergo elimination to form deuterated alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium thiolate (NaSR). The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are used. The reactions are conducted at elevated temperatures to facilitate the elimination process.
Major Products:
Nucleophilic Substitution: The major products are deuterated alcohols, nitriles, and thiols, depending on the nucleophile used.
Elimination: The major product is a deuterated alkene.
Applications De Recherche Scientifique
1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane has several scientific research applications, including:
NMR Spectroscopy: The deuterium atoms in the compound provide unique spectral properties, making it useful as a reference standard in NMR studies.
Isotope Labeling: The compound is used in metabolic studies to trace the pathways of deuterated molecules in biological systems.
Pharmaceutical Research: It serves as a precursor in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane in chemical reactions involves the formation of a transition state where the bromine atom is replaced or eliminated. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to bromine, leading to the displacement of the bromine atom. In elimination reactions, the base abstracts a proton (or deuteron), resulting in the formation of a double bond and the release of bromide ion.
Comparaison Avec Des Composés Similaires
1-Bromo-1,1,2,2,3,3,3-heptafluoropropane: This compound is similar in structure but contains fluorine atoms instead of deuterium.
1-Bromo-3,3,3-trifluoropropane: Another similar compound with fluorine atoms, used in different industrial applications.
Uniqueness: 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. The deuterium atoms enhance the compound’s stability and alter its reactivity, making it valuable in specialized research applications.
Propriétés
Formule moléculaire |
C3H7Br |
|---|---|
Poids moléculaire |
130.03 g/mol |
Nom IUPAC |
1-bromo-1,1,2,2,3,3,3-heptadeuteriopropane |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D2,3D2 |
Clé InChI |
CYNYIHKIEHGYOZ-NCKGIQLSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
SMILES canonique |
CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


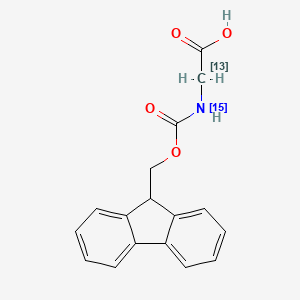
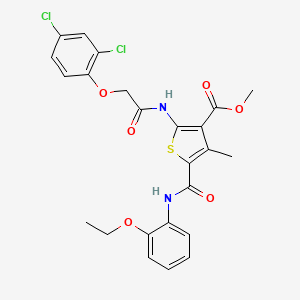


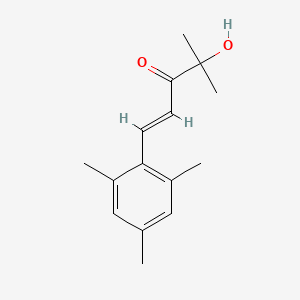
![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)

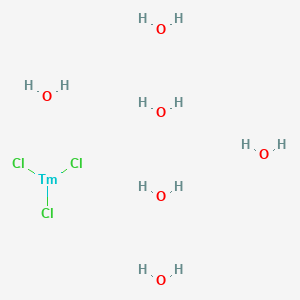
![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)
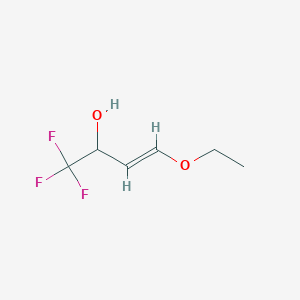

![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)

![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)
